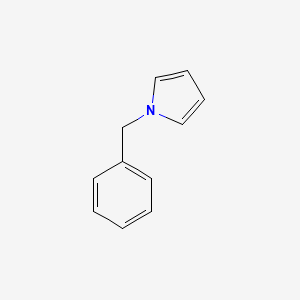

1-Benzylpyrrole

Vue d'ensemble

Description

1-Benzylpyrrole is an organic compound with the molecular formula C11H11N. It is a derivative of pyrrole, where a benzyl group is attached to the nitrogen atom of the pyrrole ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzylpyrrole can be synthesized through several methods. One common approach involves the reaction of pyrrole with benzyl halides in the presence of a base. For example, benzyl bromide can react with pyrrole in the presence of a base like potassium carbonate to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic systems to improve yield and efficiency. For instance, the use of copper (II) ferrite as a catalyst in the presence of caesium carbonate in dimethyl sulfoxide at elevated temperatures has been reported to produce high yields of this compound .

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The pyrrole ring undergoes electrophilic substitution preferentially at the α-position (C2/C5) due to electron-donating effects from the nitrogen atom. Key reactions include:

-

Formylation : Reacts with DMF/POCl₃ at 0–25°C to yield 2-formyl-1-benzylpyrrole (78% yield).

-

Nitration : Using HNO₃/Ac₂O at -10°C produces 2-nitro-1-benzylpyrrole, though yields are moderate (55–60%).

Oxidation Reactions

The benzyl group and pyrrole ring show distinct oxidation behaviors:

Ring oxidation

-

PCC in CH₂Cl₂ oxidizes the C3 position to form 1-benzyl-2-pyrrolidinone (85% yield).

Side-chain oxidation

-

MnO₂ in acetone selectively oxidizes the benzylic CH₂ group to a ketone (70% yield).

Coupling Reactions

1-Benzylpyrrole participates in cross-coupling reactions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C | Biaryl derivatives | 72% | |

| Sonogashira | CuI, PdCl₂, Et₃N, 60°C | Alkynylated pyrroles | 68% |

Thermal Rearrangements

Flash vacuum pyrolysis (500–600°C) induces radical-mediated transformations :

-

Cyclization : Forms pyrrolo[1,2-a]benzimidazoles via intramolecular C–N bond formation (15–25% yield).

-

Demetalation : Removes transition metal residues from coordination complexes while preserving the pyrrole core .

Organometallic Reactions

Alkynyl Fischer carbene complexes react with α-imino glycine esters to form polysubstituted derivatives :

textReaction Pathway: 1. 1,4-Addition of carbene to imino ester 2. Isomerization to enamine intermediate 3. Ring closure via intramolecular cyclization 4. Demetalation with LDA (-78°C → RT)

Yields range from 60–85% depending on substituents .

Functional Group Interconversion

The hydroxymethyl group in related derivatives undergoes:

-

Esterification : Acetic anhydride/pyridine → acetate esters (90% yield).

-

Halogenation : SOCl₂ converts –CH₂OH to –CH₂Cl (82% yield).

Applications De Recherche Scientifique

1-Benzylpyrrole has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 1-Benzylpyrrole involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives of this compound being studied .

Comparaison Avec Des Composés Similaires

2-Benzylpyrrole: Similar in structure but with the benzyl group attached to the second position of the pyrrole ring.

2-Benzoylpyrrole: Contains a benzoyl group instead of a benzyl group.

Chlorfenapyr: A commercial insecticide derived from pyrrole compounds.

Uniqueness: 1-Benzylpyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .

Activité Biologique

1-Benzylpyrrole (CHN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

This compound is characterized by its pyrrole ring structure, which is known to participate in various chemical reactions, enhancing its biological activity. Its basic structure allows it to engage in electrophilic and nucleophilic reactions, making it a versatile building block in organic synthesis.

Biological Activities

This compound exhibits a range of biological activities including:

- Antioxidant Activity : It has been shown to scavenge free radicals, contributing to cellular protection against oxidative stress.

- Neuroprotective Effects : Studies indicate that derivatives of this compound can protect neuronal cells from apoptosis induced by glutamate toxicity, suggesting potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Neuroprotective | Inhibits glutamate-induced apoptosis in PC12 cells | |

| Cytotoxicity | Low cytotoxicity at concentrations up to 20 μM |

The neuroprotective effects of this compound derivatives have been attributed to their ability to modulate signaling pathways involved in cell survival. In particular, they appear to enhance the viability of PC12 cells under stress conditions by inhibiting apoptotic pathways.

Case Study: Glutamate-Induced PC12 Cell Death

In a study examining the effects of this compound derivatives on PC12 cells exposed to glutamate, it was found that:

- At concentrations of 2.5 μM to 20 μM, cell viability increased significantly.

- The most effective derivatives showed nearly 100% viability at the highest concentration tested.

Data from the study indicated:

- Compound A : 143.3% viability at 20 μM

- Compound B : 162.5% viability at 20 μM

- Compound C : 144.9% viability at 10 μM

This suggests that these compounds not only protect neuronal cells but may also promote cellular proliferation under stress conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the pyrrole ring can enhance or diminish its pharmacological properties.

Table 2: Structure-Activity Relationship Insights

Propriétés

IUPAC Name |

1-benzylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEQHKCQXDKYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062150 | |

| Record name | 1H-Pyrrole, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-97-0 | |

| Record name | N-Benzylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole, 1-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzylpyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzylpyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole, 1-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the benzyl group in 1-benzylpyrrole influence its reactivity compared to unsubstituted pyrrole?

A1: [] The benzyl group in this compound exhibits a directing effect, leading to a significant increase in electrophilic substitution reactions occurring at the 3-position of the pyrrole ring. This contrasts with pyrrole and 1-methylpyrrole, where 2-substitution is more prevalent. For instance, nitration, bromination, and formylation reactions demonstrate this preference for 3-substitution in this compound.

Q2: Can the benzyl group in this compound derivatives be easily removed?

A2: [] Attempts to remove the benzyl group from methyl 1-benzyl-3-pyrrolecarboxylate through hydrogenolysis, even under increasingly harsh conditions, proved unsuccessful.

Q3: What are the applications of this compound in synthetic chemistry?

A3: this compound serves as a versatile building block in synthesizing various complex molecules.

Q4: How effective are pyrroles, including this compound, in preventing the formation of nitrosamines?

A4: [] Several pyrroles, including this compound, demonstrate a significant ability to hinder the formation of N-nitrosomorpholine, a model nitrosamine, in an acidic environment. Notably, some pyrrole derivatives exhibited superior blocking capabilities compared to established agents like ascorbic acid. This inhibition arises from the pyrroles' ability to react preferentially with nitrite, thereby preventing it from reacting with the amine to form the N-nitroso compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.